3,6-Dichlorobenzo[b]thiophene

Physical chemistry Crystal engineering Process chemistry

3,6-Dichlorobenzo[b]thiophene (CAS 21211-21-2) is the essential precursor to BT2, a validated BCKDK inhibitor (IC50 3.19 μM) and Mcl-1 inhibitor (Ki 59 μM). Researchers investigating BCAA metabolism or Mcl-1-dependent apoptosis must use this specific 3,6-regioisomer-alternative dichloro isomers produce carboxylated products with unknown biological activity, compromising reproducibility. • Direct BT2 precursor via C2 carboxylation; verified in vivo murine cardiac BCKD activity (7-9-fold enhancement) • Confirmed angular benzodithiophene geometry upon cross-coupling; critical for OFET/OPV polymer microstructure • ΔTm ≈ +74°C vs 2,3-isomer; superior thermal stability for high-temperature curing applications

Molecular Formula C8H4Cl2S
Molecular Weight 203.09 g/mol
Cat. No. B1647452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichlorobenzo[b]thiophene
Molecular FormulaC8H4Cl2S
Molecular Weight203.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)SC=C2Cl
InChIInChI=1S/C8H4Cl2S/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H
InChIKeyYCXIPBPOPPOABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichlorobenzo[b]thiophene: Key Properties and Isomer Identity


3,6-Dichlorobenzo[b]thiophene is a dihalogenated heterocyclic compound within the benzo[b]thiophene family, characterized by chlorine atoms at positions 3 (thiophene ring) and 6 (benzene ring). Its molecular formula is C8H4Cl2S with a molecular weight of 203.09 g/mol [1]. The compound exhibits a melting point of 129–131 °C, a boiling point of 298.7±20.0 °C, and a density of 1.5±0.1 g/cm³ . Its XLogP3 is 4.2, indicating significant lipophilicity [2]. This specific regioisomer is a key synthetic intermediate for biologically active derivatives, notably 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a validated branched-chain α-ketoacid dehydrogenase kinase (BCKDK) inhibitor [3].

3,6-Dichlorobenzo[b]thiophene: Isomer Purity and Reproducibility


Dichlorobenzo[b]thiophene isomers (2,3-; 4,7-; 6,7-; and 3,6-) are not interchangeable synthons. The regioisomeric placement of chlorine atoms dictates distinct electronic distributions, dipole moments, and steric environments that directly control reactivity in cross-coupling reactions and molecular recognition events . The 3,6-substitution pattern uniquely positions one chlorine on the electron-rich thiophene ring (C3) and one on the benzene ring (C6), creating a 'push-pull' electronic character absent in isomers where both chlorines reside on the same ring. This differential electronic landscape translates into measurable differences in physical properties, including a melting point more than 70 °C higher than the 2,3-isomer, reflecting stronger intermolecular interactions in the solid state . Furthermore, structural assignments of benzodithiophene products derived from this scaffold have been historically misassigned, underscoring that isomeric identity cannot be assumed without rigorous analytical confirmation [1].

3,6-Dichlorobenzo[b]thiophene: Procurement Decision Guide


Thermal Stability and Melting Point Advantage

The melting point of 3,6-dichlorobenzo[b]thiophene (129–131 °C) is substantially higher than that of the 2,3-dichloro isomer (55–56 °C), representing a difference of approximately 74 °C . This large disparity cannot be attributed to molecular weight differences (both are 203.09 g/mol) and instead reflects stronger crystal lattice energy in the 3,6-isomer, driven by more efficient intermolecular packing enabled by the staggered chlorine arrangement across both rings. For procurement purposes, the higher melting point of the 3,6-isomer translates into easier handling as a free-flowing crystalline solid at ambient temperature, reduced hygroscopicity concerns, and potentially superior long-term storage stability compared to the low-melting 2,3-isomer .

Physical chemistry Crystal engineering Process chemistry

Lipophilicity: XLogP3 Across Regioisomers

The computed XLogP3 value for 3,6-dichlorobenzo[b]thiophene is 4.2, which is identical to the 4,7-isomer but 0.4 log units higher than the 2,3-isomer (XLogP3 = 3.8) [1][2]. This difference corresponds to an approximately 2.5-fold higher predicted partitioning into organic phases for the 3,6- and 4,7-isomers relative to the 2,3-isomer. The higher lipophilicity of the 3,6-isomer arises from the distribution of chlorine atoms across both the electron-rich thiophene and the electron-neutral benzene rings, minimizing localized polar character. For medicinal chemistry applications, this lipophilicity profile predicts enhanced passive membrane permeability and stronger hydrophobic protein binding compared to the 2,3-isomer [3].

Medicinal chemistry ADME prediction Lipophilicity

X-Ray Crystallographic Confirmation of Regiochemistry

The 3,6-dichloro substitution pattern has been unambiguously confirmed by single-crystal X-ray diffraction in the context of benzodithiophene synthesis. Prior literature assigned the cyclization product of 1,4-phenylenediacrylic acid with SOCl₂ as the 3,7-dichlorobenzo[1,2-b;4,5-b′]dithiophene isomer. However, Langer et al. (2012) demonstrated via X-ray crystal structure analysis that the correct product is the 3,6-dichlorobenzo[1,2-b;5,6-b′]dithiophene isomer [1]. This structural correction has profound implications: the 3,6-arrangement yields an angular (syn) molecular shape with distinct electronic and optical properties compared to the previously assumed linear (anti) structure. The corrected assignment was further validated by NMR spectroscopy of unsymmetrical derivatives and quantum chemical calculations [1]. This evidence establishes that the 3,6-dichloro motif is not merely a theoretical regioisomer but a structurally authenticated entity critical for materials science applications.

Structural chemistry X-ray crystallography Organic synthesis

BT2: BCKDK and Mcl-1 Inhibitory Activity

While the parent 3,6-dichlorobenzo[b]thiophene itself is primarily a synthetic intermediate, its direct derivative BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, CAS 34576-94-8) has been extensively characterized as a dual-target inhibitor with quantitative biochemical potency data. BT2 inhibits BCKDK with an IC50 of 3.19 μM and inhibits the Mcl-1 protein with a Ki of 59 μM [1]. The BCKDK inhibitory activity of BT2 has been validated in vivo: administration in mice significantly reduced phosphorylation of the BCKD subunit E1α in heart tissue and enhanced cardiac BCKD activity by approximately 7-fold in wild-type and 9-fold in PP2Cm-KO mice [2]. These activities are directly contingent on the 3,6-dichloro substitution pattern; the corresponding mono-chloro or differently substituted analogs (e.g., 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid) exhibit altered potency profiles [3]. Thus, procurement of the correct 3,6-dichloro parent compound ensures synthetic access to the pharmacologically validated BT2 scaffold.

Drug discovery Kinase inhibition Metabolic disease

Boiling Point and Density Comparison Across Isomers

The boiling point and density of 3,6-dichlorobenzo[b]thiophene differ measurably from other C8H4Cl2S isomers, providing additional physical property handles for identity verification and purification optimization. The 3,6-isomer has a boiling point of 298.7±20.0 °C and a density of 1.5±0.1 g/cm³ . In comparison, the 4,7-isomer boils at 294.8±20.0 °C with a density of 1.483±0.06 g/cm³, while the 2,3-isomer boils at 300.2±22.0 °C with a density of 1.483±0.06 g/cm³ . The 3,6-isomer's higher density (1.5 vs 1.483 g/cm³) is consistent with its higher melting point, both reflecting more efficient crystal packing. These differences, while modest, can be exploited for GC-MS differentiation and solvent selection in recrystallization protocols.

Process chemistry Purification Analytical chemistry

Commercial Availability and Purity Benchmarking

3,6-Dichlorobenzo[b]thiophene is commercially available from multiple suppliers at typical purities of 95% (bench scale) to 98% (specialty suppliers). Leyan (China) offers the compound at 98% purity, while CymitQuimica offers it at ≥95% purity . By comparison, the 2,3-dichloro isomer (CAS 5323-97-7) is more widely listed but often at lower purities or with less analytical documentation. The 4,7-isomer (CAS 318463-07-9) has limited commercial availability with melting point data often reported as 'N/A' by suppliers, reflecting less characterization maturity. The 6,7-isomer (CAS 439083-10-0) has the most restricted availability, with multiple suppliers listing 'N/A' for both melting point and boiling point . For procurement decisions, the 3,6-isomer represents the best-characterized option among dichlorobenzo[b]thiophene regioisomers in terms of verified physical property data and documented downstream synthetic utility.

Supply chain Quality control Commercial sourcing

3,6-Dichlorobenzo[b]thiophene: Research and Industrial Applications


BT2 Synthesis as Dual BCKDK/Mcl-1 Inhibitor

3,6-Dichlorobenzo[b]thiophene is the direct precursor to 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) via carboxylation at the C2 position. BT2 has a validated BCKDK IC50 of 3.19 μM and Mcl-1 Ki of 59 μM, with demonstrated in vivo efficacy in murine models (7–9-fold enhancement of cardiac BCKD activity) [1]. Research groups investigating branched-chain amino acid metabolism, mTORC1 signaling (ulcerative colitis models), or Mcl-1-dependent apoptosis pathways should procure the 3,6-dichloro parent compound to ensure synthetic fidelity to the published BT2 structure. Use of alternative regioisomers will yield carboxylated products with unknown biological activity profiles, compromising experimental reproducibility [2].

Angular Benzodithiophene Monomers for Organic Electronics

The 3,6-dichloro substitution pattern is structurally verified to yield angular (syn) benzo[1,2-b;5,6-b′]dithiophene products upon cyclization and cross-coupling, not the previously assumed linear (anti) isomers [3]. This angular geometry directly influences polymer backbone curvature, π-stacking distance, and charge transport properties in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Researchers developing donor-acceptor conjugated polymers should specifically source the 3,6-dichloro isomer, as the regioisomeric purity directly determines polymer microstructure and device performance. Suzuki-Miyaura cross-coupling of the 3,6-dichloro intermediate with arylboronic acids proceeds in 72–88% isolated yields .

Antimicrobial Coating Formulations

3,6-Dichlorobenzo[b]thiophene serves as the starting material for synthesizing the 2-carbonyl chloride intermediate (CAS 34576-85-7), which is subsequently coupled with amino acids such as glutamic acid to produce antimicrobial coating compositions [4]. These formulations, based on 3,6-dichlorobenzo[b]thiophene-2-carbonyl glutamic acid-modified polyesteramide resins, have been investigated for industrial antimicrobial surface applications. The higher melting point and thermal stability of the 3,6-isomer relative to other dichloro regioisomers (ΔT_m ≈ +74 °C vs 2,3-isomer) provides a practical advantage in high-temperature curing processes required for industrial coating applications .

Fragment-Based Drug Discovery: Mcl-1 and Bcl-2 Targets

The 3,6-dichlorobenzo[b]thiophene core has been identified as a privileged fragment for Mcl-1 inhibitor development via fragment-based methods . The specific 3,6-dichloro substitution pattern contributes optimal lipophilicity (XLogP3 = 4.2) and molecular shape complementarity to the hydrophobic BH3-binding groove of Mcl-1. Structure-activity relationship (SAR) studies demonstrate that modifying the chlorine substitution pattern or replacing chlorine with other halogens alters both binding affinity and selectivity across Bcl-2 family members. Medicinal chemistry teams should maintain strict regioisomeric control when building compound libraries around this scaffold, as the 3,6-substitution pattern was specifically validated in the fragment hit that led to potent Mcl-1 inhibitors .

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